Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO4. This compound is of interest due to its unique structural features, which include a pyrrolidine ring substituted with difluoromethyl and methoxyacetyl groups. It is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the difluoromethyl and methoxyacetyl groups. The tert-butyl ester group is then added to protect the carboxylate functionality during subsequent reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).
Addition of Methoxyacetyl Group: The methoxyacetyl group can be added via an acylation reaction using methoxyacetyl chloride in the presence of a base like triethylamine.
Protection with Tert-butyl Ester: The final step involves the protection of the carboxylate group with tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxyacetyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also affect various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4-difluoro-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate
- Tert-butyl 4,4-difluoro-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
- Tert-butyl 4,4-difluoro-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJNESQYVWRTRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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